molecular formula C11H19NO4 B1277929 1-(tert-Butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid CAS No. 203869-80-1

1-(tert-Butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid

Cat. No. B1277929
M. Wt: 229.27 g/mol
InChI Key: YQXRKJHVAUKXRN-UHFFFAOYSA-N
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Description

1-(tert-Butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid is a derivative of pyrrolidine, a five-membered lactam structure, which is a key building block in organic synthesis. It is particularly useful in the synthesis of various pharmaceuticals and biologically active compounds due to its protected amino group and carboxylic acid functionality.

Synthesis Analysis

The synthesis of related tert-butoxycarbonyl compounds has been explored in various studies. For instance, a Hofmann rearrangement mediated by trichloroisocyanuric acid was used to synthesize a compound with a similar tert-butoxycarbonyl protecting group, demonstrating the versatility of this functional group in organic synthesis . Additionally, the synthesis of chiral auxiliaries and building blocks, such as tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, from L-alanine, shows the potential for creating complex molecules with multiple chiral centers .

Molecular Structure Analysis

The molecular structure and conformation of tert-butoxycarbonyl amino acids have been studied using X-ray crystallography. For example, the crystal structure of a related compound, (1SR, 2RS)-1-[N-tert-butoxycarbonyl)amino]-2-hydroxymethylcylopropane-1-carboxylic acid, revealed the Z-configuration of the cyclopropane ring and a trans conformation of the peptide bond . Such detailed structural analyses are crucial for understanding the reactivity and interaction of these compounds in chemical reactions.

Chemical Reactions Analysis

The tert-butoxycarbonyl group is a common protecting group in peptide synthesis, as it can withstand various reaction conditions and can be removed under mild acidic conditions. The synthesis of N-tert-butoxycarbonyl-thiazolidine carboxylic acid and its derivatives demonstrated the group's stability and the potential for dynamic kinetic resolution in synthesis . Moreover, the synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid showed the versatility of the tert-butoxycarbonyl group in stereoselective synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butoxycarbonyl compounds are influenced by their molecular structure. For instance, the crystal structure of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate provided insights into its conformation and intermolecular hydrogen bonding patterns . Similarly, the study of (2R,4R)-1-(tert-butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid revealed the envelope conformation of the pyrrolidine ring and the specific dihedral angles between functional groups, which can affect the compound's reactivity and solubility .

Scientific Research Applications

  • Dipeptide Synthesis

    • Field : Organic Chemistry
    • Summary : tert-Butyloxycarbonyl-protected amino acid ionic liquids (Boc-AAILs) have been used in dipeptide synthesis . These Boc-AAILs are derived from commercially available tert-butoxycarbonyl-protected amino acids .
    • Method : The Boc-AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents . A distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 min .
    • Results : The dipeptides were obtained in satisfactory yields in a short time .
  • Deprotection of Boc Amino Acids and Peptides

    • Field : Organic Chemistry
    • Summary : A method for high-temperature Boc deprotection of amino acids and peptides in a phosphonium ionic liquid has been described . The ionic liquid had low viscosity, high thermal stability, and demonstrated a catalytic effect .
    • Method : The method involves the use of a thermally stable ionic liquid for the rapid and effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures .
  • Amino Acid Ionic Liquids

    • Field : Organic Chemistry
    • Summary : Amino Acid Ionic Liquids (AAILs) have multiple reactive groups and are used for organic synthesis . To expand the applicability of AAILs, a series of room-temperature ionic liquids derived from commercially available tert-butoxycarbonyl-protected amino acids (Boc-AAILs) were prepared .
    • Method : The Boc-AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents . A distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 min .
    • Results : The dipeptides were obtained in satisfactory yields in a short time .
  • Deprotection of N-Boc Substrates

    • Field : Organic Chemistry
    • Summary : A method for high-temperature Boc deprotection of amino acids and peptides in a phosphonium ionic liquid is described . The ionic liquid had low viscosity, high thermal stability and demonstrated a catalytic effect .
    • Method : The method involves the use of a thermally stable ionic liquid for the rapid and effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures .

Safety And Hazards

Safety data sheets for similar compounds indicate that they can cause skin and eye irritation . They should be handled with appropriate protective equipment, and any contact with the skin or eyes should be rinsed off immediately with plenty of water .

properties

IUPAC Name

2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-10(2,3)16-9(15)12-7-5-6-11(12,4)8(13)14/h5-7H2,1-4H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQXRKJHVAUKXRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN1C(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70400730
Record name 1-(tert-Butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70400730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(tert-Butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid

CAS RN

203869-80-1
Record name 1-(tert-Butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70400730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[(tert-butoxy)carbonyl]-2-methylpyrrolidine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
A Treiber, H Aissaoui, S Delahaye, S Glutz… - …, 2023 - Wiley Online Library
The dual orexin receptor antagonist daridorexant was approved in 2022 in the USA and EU for the treatment of insomnia. The purpose of this study was the identification of its metabolic …
O Kurasawa, T Miyazaki, M Homma… - Journal of Medicinal …, 2020 - ACS Publications
In our pursuit of developing a novel, potent, and selective cell division cycle 7 (Cdc7) inhibitor, we optimized the previously reported thieno[3,2-d]pyrimidinone analogue I showing time-…
Number of citations: 19 pubs.acs.org
M Baumann, TS Moody, M Smyth… - The Journal of Organic …, 2021 - ACS Publications
Conversion of N-Boc-protected quaternary proline derivatives under thermal Curtius rearrangement conditions was found to afford a series of ring-opened ketone and unsaturated …
Number of citations: 8 pubs.acs.org
C Brotschi, MH Bolli, J Gatfield, B Heidmann… - …, 2020 - Wiley Online Library
The orexin system is responsible for regulating the sleep‐wake cycle. Suvorexant, a dual orexin receptor antagonist (DORA) is approved by the FDA for the treatment of insomnia …
C Klöck, Z Herrera, M Albertelli… - Journal of Medicinal …, 2014 - ACS Publications
Transglutaminase 2 (TG2) is a ubiquitously expressed enzyme that catalyzes the posttranslational modification of glutamine residues on protein or peptide substrates. A growing body of …
Number of citations: 54 pubs.acs.org
MM Stec, Y Bo, PP Chakrabarti, L Liao, M Ncube… - Bioorganic & medicinal …, 2008 - Elsevier
Clinical candidate AMG 517 (1) is a potent antagonist toward multiple modes of activation of TRPV1; however, it suffers from poor solubility. Analogs with various substituents at the R …
Number of citations: 13 www.sciencedirect.com
S Zhou, S Wang, J Wang, Y Nian… - European Journal of …, 2018 - Wiley Online Library
Reported herein is a chemical method for the direct resolution of unprotected racemic β‐substituted‐β‐amino acids (β 3 ‐AAs) that uses specially designed, stable, and recyclable α‐…
K Stevens - 2011 - ora.ox.ac.uk
Total synthesis of the pyrrolizidine alkaloid NP25302: (+)-NP25302 is an unusual vinylogous urea containing pyrrolizidine alkaloid shown to exhibit cell adhesion inhibition. It was …
Number of citations: 2 ora.ox.ac.uk
S Vaidyanathan, A Reed, J Du - Journal of Labelled …, 2021 - Wiley Online Library
Veliparib, a potent PARP inhibitor used against multiple cancerous cells such as metastatic melanoma, breast, non‐small cell lung cancer (NSCLC) and prostatic cancer, is required for …
B Chen, DP Ojha, T Toyonaga, J Tong… - European Journal of …, 2023 - Springer
Purpose Currently, there are multiple active clinical trials involving poly(ADP-ribose) polymerase (PARP) inhibitors in the treatment of glioblastoma. The noninvasive quantification of …
Number of citations: 6 link.springer.com

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